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Compound of Interest

Compound Name: Tetradec-1-yn-3-ol

Cat. No.: B2372809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data expected for

Tetradec-1-yn-3-ol, offering a foundational comparison for the structural validation of this long-

chain secondary alkynyl alcohol. By examining the characteristic signals in Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS), this document outlines the key spectral features that confirm the presence

of its terminal alkyne, secondary alcohol, and long alkyl chain functionalities.

Expected Spectroscopic Data for Tetradec-1-yn-3-ol
The structural confirmation of Tetradec-1-yn-3-ol is achieved by correlating its molecular

structure with data obtained from various spectroscopic techniques. Below is a summary of the

expected quantitative data.

Table 1: Expected ¹H NMR Chemical Shifts for Tetradec-1-yn-3-ol
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Proton Type
Chemical Shift (δ,
ppm)

Multiplicity Integration

≡C-H 2.5 - 3.1 Triplet (t) 1H

-CH₂-C≡ ~2.2 Multiplet (m) 2H

HO-CH- 0.5 - 5.0 Broad Singlet (br s) 1H

HO-CH- 3.3 - 4.0 Multiplet (m) 1H

-CH₂- (adjacent to

carbinol)
~1.5 Multiplet (m) 2H

-(CH₂)₉- 1.2 - 1.6 Broad Multiplet ~18H

-CH₃ 0.8 - 1.0 Triplet (t) 3H

Table 2: Expected ¹³C NMR Chemical Shifts for Tetradec-1-yn-3-ol

Carbon Type Chemical Shift (δ, ppm)

C≡CH 65 - 85

C≡CH 70 - 100

CH-OH 50 - 80

Alkyl Chain Carbons 10 - 40

Terminal -CH₃ ~14

Table 3: Expected IR Absorption Frequencies for Tetradec-1-yn-3-ol
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Functional Group Bond Vibration Frequency (cm⁻¹) Intensity

Terminal Alkyne ≡C-H stretch 3270 - 3330 Strong, Sharp

C≡C stretch 2100 - 2260 Weak to Medium

Secondary Alcohol
O-H stretch (H-

bonded)
3200 - 3600 Strong, Broad

C-O stretch ~1100 Strong

Alkyl Chain C-H stretch 2850 - 3000 Strong

C-H bend 1350 - 1470 Medium

Table 4: Expected Mass Spectrometry Fragmentation for Tetradec-1-yn-3-ol

Fragmentation Process Key Fragments (m/z) Interpretation

Alpha-Cleavage [M - C₁₁H₂₃]⁺

Cleavage of the bond between

the carbinol carbon and the

alkyl chain.

[M - C₂H]⁺

Cleavage of the bond between

the carbinol carbon and the

alkynyl group.

Dehydration [M - H₂O]⁺
Loss of a water molecule from

the molecular ion.[1][2][3][4]

Loss of Terminal Hydrogen [M - 1]⁺
Loss of the acidic alkyne

proton.[5]

Analysis and Structural Validation
The combined spectroscopic data provides a unique fingerprint for the Tetradec-1-yn-3-ol
structure.

¹H NMR: The spectrum is expected to show a characteristic triplet around 2.5-3.1 ppm for

the terminal alkynyl proton, coupled to the adjacent methylene group[6]. The proton on the
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carbon bearing the hydroxyl group should appear as a multiplet in the 3.3-4.0 ppm region[7].

The hydroxyl proton itself will likely be a broad singlet that can appear over a wide range

(0.5-5.0 ppm)[7]. The long alkyl chain will be represented by a large, broad signal between

1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm[8].

¹³C NMR: The two sp-hybridized carbons of the terminal alkyne are expected in the 65-100

ppm range[9][10]. The carbon attached to the hydroxyl group should be found between 50

and 80 ppm[7]. The numerous sp³ hybridized carbons of the long alkyl chain will populate the

upfield region of the spectrum, typically between 10 and 40 ppm.

IR Spectroscopy: The presence of a terminal alkyne is strongly indicated by a sharp, intense

absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band at approximately

2100-2260 cm⁻¹ for the C≡C triple bond stretch[6][11][12][13]. The secondary alcohol is

identified by a broad, strong O-H stretching band in the 3200-3600 cm⁻¹ region due to

hydrogen bonding and a strong C-O stretching absorption around 1100 cm⁻¹[11][14][15][16].

The long alkyl chain will show strong C-H stretching absorptions just below 3000 cm⁻¹[17]

[18][19].

Mass Spectrometry: The mass spectrum is expected to show fragmentation patterns

characteristic of a secondary alcohol. Alpha-cleavage, the breaking of the C-C bond adjacent

to the oxygen, is a common pathway[1][2][3][4]. Another significant fragmentation would be

the loss of a water molecule (dehydration), resulting in a peak at M-18[1][2][3][4]. The

presence of a terminal alkyne may also lead to the loss of the acidic terminal hydrogen,

giving an M-1 peak[5].

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Tetradec-1-yn-3-ol in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer

relaxation delay may be required due to the lower natural abundance of ¹³C and longer

relaxation times.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like Tetradec-1-yn-3-ol, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean salt plates first, which is then automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of Tetradec-1-yn-3-ol in a volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or

coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the

expected molecular ion and key fragments.

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical process of using spectroscopic data to confirm the

structure of Tetradec-1-yn-3-ol.
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IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Broad Peak
~3200-3600 cm⁻¹

Sharp Peak
~3300 cm⁻¹

Weak Peak
~2150 cm⁻¹

Strong Peaks
<3000 cm⁻¹

Strong Peak
~1100 cm⁻¹ ¹H: ~2.5-3.1 ppm (t) ¹H: ~3.3-4.0 ppm (m) ¹H: ~0.8-1.6 ppm ¹³C: ~65-100 ppm ¹³C: ~50-80 ppm ¹³C: ~10-40 ppm [M-18]⁺ Peak Alpha-Cleavage

Fragments
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Structure
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Caption: Workflow for the structural validation of Tetradec-1-yn-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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